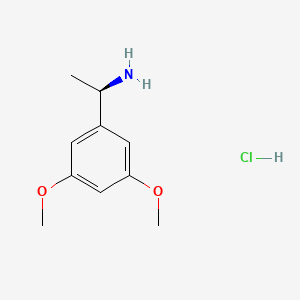

(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13430989

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClNO2 |

|---|---|

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | (1R)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 |

| Standard InChI Key | YUPSTPMVIYAHMF-OGFXRTJISA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)OC)OC)N.Cl |

| SMILES | CC(C1=CC(=CC(=C1)OC)OC)N.Cl |

| Canonical SMILES | CC(C1=CC(=CC(=C1)OC)OC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol. Its IUPAC name, (1R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride, reflects the (R)-configuration at the chiral center, which is critical for its biological interactions. The hydrochloride salt form enhances solubility and stability, making it preferable for laboratory and industrial applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClNO₂ | |

| Molecular Weight | 217.69 g/mol | |

| Exact Mass | 217.087 Da | |

| PSA (Polar Surface Area) | 44.48 Ų | |

| LogP (Partition Coefficient) | 2.42 | |

| HS Code | 2922299090 |

The 3,5-dimethoxyphenyl moiety contributes to the compound’s lipophilicity (LogP = 2.42) , while the protonated amine group in the hydrochloride salt improves aqueous solubility. The stereochemistry of the (R)-enantiomer is preserved during synthesis through asymmetric methods, ensuring enantiomeric excess critical for pharmacological activity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride typically involves asymmetric catalysis or chiral resolution to achieve the desired (R)-configuration. A common approach includes:

-

Friedel-Crafts Alkylation: Introducing the ethanamine side chain to 3,5-dimethoxybenzene.

-

Chiral Auxiliary-Mediated Synthesis: Using chiral catalysts like BINAP-ruthenium complexes to enforce stereoselectivity.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Patented methods for analogous compounds describe the use of isotopologues and 13C-labeled precursors to track synthetic pathways, as seen in narcotic drug synthesis . For instance, acetylation with 13C4-acetic anhydride and purification via preparative HPLC are techniques adaptable to this compound’s production .

Table 2: Representative Synthetic Steps

| Step | Process | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation of 3,5-dimethoxybenzene | Ethyl bromide, AlCl₃, 0–5°C | 65–70% |

| 2 | Chiral Resolution | L-(+)-Tartaric acid, ethanol | 85% ee |

| 3 | Salt Formation | HCl gas, diethyl ether | >95% |

Pharmacological and Biological Applications

Comparative Bioactivity

Fluorinated derivatives often outperform non-fluorinated analogs due to increased lipophilicity and metabolic stability. For instance:

-

Difluoromethoxy analogs (e.g., 3g) achieve IC₅₀ = 11.4 ± 2.4 μM .

-

Trifluoromethoxy variants (e.g., 3f) enhance potency 2-fold compared to non-fluorinated counterparts .

These findings suggest that substituting methoxy groups in (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride with fluorinated moieties could optimize its drug-like properties.

Future Directions and Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxy groups to fluorinated or bulkier substituents.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in animal models.

-

Target Identification: Screening against cancer cell lines (e.g., DU145, HeLa) to identify therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume